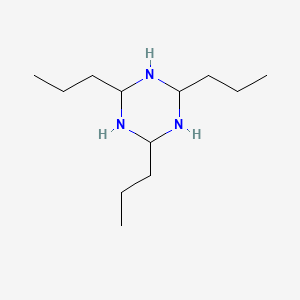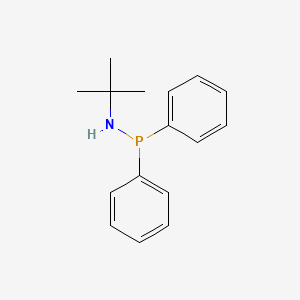
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester is an organophosphate compound with the molecular formula C10H14NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid esterified with diethyl groups and a nitrophenyl group, making it a versatile chemical with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester typically involves the esterification of phosphoric acid with diethyl groups in the presence of a nitrophenyl group. One common method involves the reaction of diethyl phosphorochloridate with 4-nitrophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and the corresponding alcohol.
Oxidation: The nitrophenyl group can undergo oxidation reactions, forming nitro derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphoric acid and 4-nitrophenol.
Oxidation: Nitro derivatives of the phenyl group.
Substitution: Various substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Employed in enzyme assays and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of organophosphates.
Industry: Utilized in the production of pesticides and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester can be compared with other similar compounds, such as:
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but with dimethyl groups instead of diethyl groups.
Diethyl p-nitrophenyl phosphate: Another organophosphate with similar applications but different structural features.
Paraoxon: A related compound used as a pesticide with a similar mechanism of action.
The uniqueness of this compound lies in its specific ester groups and the presence of the nitrophenyl moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37782-06-2 |
|---|---|
Molekularformel |
C16H18NO6P |
Molekulargewicht |
351.29 g/mol |
IUPAC-Name |
diethyl [4-(4-nitrophenyl)phenyl] phosphate |
InChI |
InChI=1S/C16H18NO6P/c1-3-21-24(20,22-4-2)23-16-11-7-14(8-12-16)13-5-9-15(10-6-13)17(18)19/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
SNOOFCJQIAHNDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)










![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
